

Application Note: N-(cyclopropylmethyl)-3,4-dimethylaniline as a Strategic Building Block[1]

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Compound of Interest

Compound Name: *N*-(cyclopropylmethyl)-3,4-dimethylaniline

CAS No.: 356539-38-3

Cat. No.: B13657561

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Executive Summary & Therapeutic Rationale

N-(cyclopropylmethyl)-3,4-dimethylaniline (CPM-3,4-DMA) represents a "privileged substructure" intermediate.[1] It combines the electron-rich, sterically defined core of 3,4-dimethylaniline with the cyclopropylmethyl (CPM) motif—a pharmacophore historically validated in opioid receptor ligands and increasingly utilized in kinase inhibitors and GPCR antagonists.[1]

Key Medicinal Chemistry Features:

- Lipophilic Tuning: The CPM group (

contribution) offers a rigid, bulky hydrophobic moiety that fills "deep" hydrophobic pockets in receptors (e.g., the hydrophobic accessory pocket of CRF1 or the ATP-binding hinge region of kinases) more effectively than flexible

-propyl or

-butyl chains.[1]

- **Metabolic Stability:** Unlike linear alkyl chains susceptible to rapid -oxidation, the cyclopropyl ring impedes terminal oxidation.^[1] However, researchers must monitor for CYP450-mediated ring-opening (mechanism-based inactivation), a known liability of the CPM moiety that can be mitigated by the steric shielding of the 3,4-dimethyl pattern.^[1]
- **Electronic Profile:** The 3,4-dimethyl substitution pattern renders the aniline nitrogen moderately electron-rich, facilitating subsequent coupling reactions (e.g., Buchwald-Hartwig aminations, amide couplings) while preventing rapid oxidative degradation common in more electron-rich systems (e.g., 3,4-dimethoxy).^[1]

Chemical Properties & Specifications

Property	Specification	Notes
IUPAC Name	N-(cyclopropylmethyl)-3,4-dimethylaniline	
CAS Number	356539-49-6	
Molecular Formula		
Molecular Weight	175.27 g/mol	
Appearance	Pale yellow to colorless oil	Oxidizes to brown upon air exposure. ^[1]
Solubility	DCM, EtOAc, DMSO, Methanol	Insoluble in water. ^[1]
pKa (Conjugate Acid)	~5.2 - 5.5 (Predicted)	Less basic than aliphatic amines due to aryl conjugation. ^[1]
Storage	2–8°C, under Argon/Nitrogen	Hygroscopic; store in amber vials.

Synthesis Protocol: Reductive Amination (Standardized)^[1]

While alkylation with (bromomethyl)cyclopropane is possible, it often leads to over-alkylation (quaternary ammonium salts). The Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) is the industry standard for generating secondary anilines with high chemoselectivity.[1]

Methodology: STAB-Mediated Reductive Amination

Reaction Scheme:

[1]

Reagents:

- Substrate: 3,4-Dimethylaniline (1.0 equiv)
- Aldehyde: Cyclopropanecarboxaldehyde (1.2 equiv)[1]
- Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
- Acid Catalyst: Glacial Acetic Acid (1.0 equiv)[1]
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Protocol:

- Imine Formation (In Situ):
 - In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCE (40 mL).
 - Add Cyclopropanecarboxaldehyde (12 mmol, 0.84 g) followed by Acetic Acid (10 mmol, 0.6 mL).
 - Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish. Do not add the reductant yet.
- Reduction:
 - Cool the mixture to 0°C (ice bath).

- Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. (Caution: Mild gas evolution).
[1]
- Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
- Monitoring: Check by TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The starting aniline peak should disappear.[1]
- Work-up:
 - Quench the reaction by carefully adding saturated aqueous NaHCO_3 (30 mL) until pH ~8. Stir for 15 minutes to decompose borate complexes.
 - Extract with Dichloromethane (DCM) (mL).
 - Wash combined organics with Brine (50 mL).
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification:
 - Purify the crude oil via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient of 0% 10% EtOAc in Hexanes. The product is non-polar and elutes early.
 - Yield: Expect 85–95% isolated yield as a clear oil.[1]

Medicinal Chemistry Applications

A. Opioid Receptor Modulation (KOR/MOR)

The CPM group is a "molecular switch" in opioid pharmacology.[1] While traditionally associated with the morphinan nitrogen (e.g., Naltrexone), in non-morphinan scaffolds (like the 3,4-dimethylaniline core), it serves to optimize hydrophobic collapse in the receptor binding site.[1]

- Application: Synthesis of N-substituted 4-anilidopiperidines or related scaffolds.[1]
- Logic: The 3,4-dimethyl motif restricts rotation, locking the phenyl ring into a specific dihedral angle relative to the core scaffold, potentially improving selectivity for Kappa (KOR) vs. Mu (MOR) receptors.[1]

B. CRF1 Receptor Antagonists

Corticotropin-Releasing Factor type 1 (CRF1) antagonists frequently utilize a lipophilic "top" group attached to a heterocyclic core.[1]

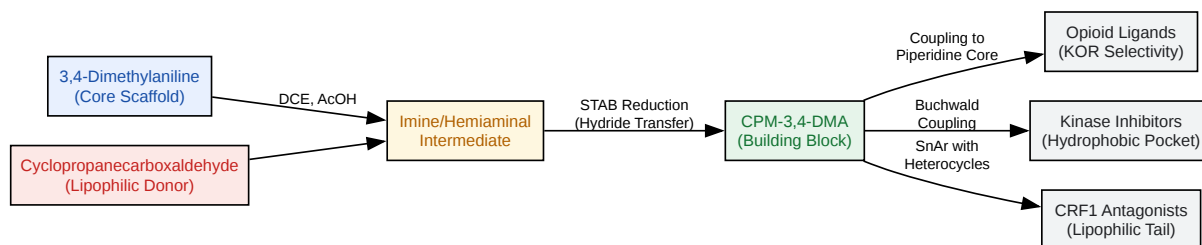
- Role of CPM-3,4-DMA: It acts as the lipophilic tail.[1] The aniline nitrogen is coupled to a heteroaryl core (e.g., pyrazine, pyrimidine) via an or Buchwald coupling.[1]
- Advantage: The CPM group fills the lipophilic pocket defined by residues in the transmembrane domain, while the 3,4-dimethyl groups provide steric clash against the receptor walls, improving potency ().[1]

C. Kinase Inhibitors (Type II)

In Type II kinase inhibitors (which bind the DFG-out conformation), the aniline moiety often occupies the hydrophobic pocket adjacent to the ATP site.[1]

- Design: The CPM group extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the linker.[1]

Visualizing the Logic: SAR & Synthesis Workflow



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Figure 1: Synthesis workflow and downstream medicinal chemistry applications of CPM-3,4-DMA.

Safety & Handling Protocols

- Toxicity: Anilines are generally toxic if absorbed through the skin (methemoglobinemia risk).
[1] The CPM derivative should be treated as a potent lipophilic amine.[1]
 - PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.
 - Handling: All weighing and transfers must occur inside a fume hood.
- Stability: The secondary amine is prone to oxidation.[1] Store under inert atmosphere (Argon). If the oil turns dark brown, purify via a short silica plug before use in sensitive couplings (e.g., Palladium-catalyzed reactions).[1]

References

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